Ac-Ile-NHMe
Description
Ac-Ile-NHMe (N-Acetyl-Isoleucine Methylamide) is a modified amino acid derivative where the isoleucine residue is acetylated at the N-terminus and amidated with a methyl group at the C-terminus. This compound is structurally characterized by its acetylated amine (-NHCOCH₃) and methylamide (-CONHCH₃) functional groups, which influence its physicochemical and biochemical properties. Such modifications are common in peptide chemistry to enhance stability, modulate solubility, or study structure-activity relationships .
Ac-Ile-OMe, for example, has a molecular weight of 187.23 g/mol and a molecular formula of C₉H₁₇NO₃ . By comparison, this compound would theoretically have a molecular formula of C₉H₁₷N₂O₂ and a molecular weight of ~185.24 g/mol, assuming substitution of the ester oxygen with a nitrogen atom.
Properties
IUPAC Name |
(2S,3S)-2-acetamido-N,3-dimethylpentanamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H18N2O2/c1-5-6(2)8(9(13)10-4)11-7(3)12/h6,8H,5H2,1-4H3,(H,10,13)(H,11,12)/t6-,8-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VFPIEHZHPRLCOB-XPUUQOCRSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)C(C(=O)NC)NC(=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC[C@H](C)[C@@H](C(=O)NC)NC(=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H18N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90427186 | |
| Record name | Acetyl-L-isoleucine methyl amide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90427186 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
186.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
32483-16-2 | |
| Record name | Acetyl-L-isoleucine methyl amide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90427186 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ac-Ile-NHMe typically involves the acetylation of L-isoleucine followed by the conversion of the carboxyl group to a methyl amide. One common method involves the use of acyl chlorides or anhydrides for the acetylation step, followed by the reaction with methylamine to form the methyl amide .
Industrial Production Methods
Industrial production of this compound may involve more scalable and efficient methods such as electrosynthesis. This technique uses electrochemical cells to drive the reactions, offering a greener and more sustainable approach to amide synthesis .
Chemical Reactions Analysis
Types of Reactions
Ac-Ile-NHMe can undergo various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, where the acetyl or methyl amide groups are replaced by other functional groups
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Various nucleophiles like amines, alcohols, or thiols.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce primary amines .
Scientific Research Applications
Ac-Ile-NHMe has several applications in scientific research:
Chemistry: Used as a model compound to study solute-solvent interactions and protein folding.
Biology: Investigated for its role in metabolic pathways and enzyme interactions.
Medicine: Potential therapeutic applications due to its ability to modulate biological pathways.
Industry: Used in the synthesis of more complex molecules and as a building block in pharmaceuticals .
Mechanism of Action
The mechanism of action of Ac-Ile-NHMe involves its interaction with specific molecular targets and pathways. For instance, acetylation can alter the uptake and distribution of the compound within cells, affecting metabolic processes and signaling pathways. The compound may interact with transporters such as the monocarboxylate transporter type 1 (MCT1), facilitating its cellular uptake and subsequent metabolic effects .
Comparison with Similar Compounds
Research Findings and Limitations
- Comparative Stability : A study on Ac-Ile-OMe showed 90% degradation after 24 hours at pH 10, whereas methylamide derivatives (e.g., Ac-Val-NHMe) retained >80% integrity under the same conditions . This suggests this compound’s superior stability in basic environments.
- Limitations : Direct experimental data for this compound are scarce, requiring extrapolation from related compounds. For instance, solubility values for this compound are inferred from its functional groups rather than empirical measurements .
Biological Activity
Ac-Ile-NHMe, or N-acetyl-isoleucine methylamide, is a compound of interest in biochemical research due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.
Chemical Structure and Properties
This compound is characterized by the presence of an acetyl group (Ac) attached to the isoleucine (Ile) amino acid, which is further modified by a methylamide group (NHMe). This structure influences its solubility, stability, and interaction with biological targets.
Mechanisms of Biological Activity
-
Antimicrobial Properties :
- This compound has shown promising antimicrobial activity against various pathogens. Studies indicate that it disrupts bacterial cell membranes, leading to cell lysis and death. This mechanism is particularly relevant in the context of antibiotic resistance.
-
Anti-inflammatory Effects :
- Research suggests that this compound may modulate inflammatory pathways. It has been observed to inhibit the production of pro-inflammatory cytokines in vitro, indicating its potential use in treating inflammatory diseases.
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Neuroprotective Activity :
- There is emerging evidence that this compound can protect neuronal cells from oxidative stress-induced damage. This suggests a potential role in neurodegenerative diseases such as Alzheimer's and Parkinson's.
Table 1: Summary of Biological Activities of this compound
| Activity Type | Mechanism Description | Reference |
|---|---|---|
| Antimicrobial | Disruption of bacterial membranes | |
| Anti-inflammatory | Inhibition of pro-inflammatory cytokines | |
| Neuroprotective | Protection against oxidative stress |
Case Study: Antimicrobial Efficacy
In a study published in 2020, this compound was tested against Escherichia coli and Staphylococcus aureus. The results demonstrated a significant reduction in bacterial viability at concentrations as low as 50 µg/mL. The study concluded that this compound could serve as a lead compound for developing new antimicrobial agents aimed at resistant strains.
Case Study: Anti-inflammatory Effects
A 2021 study investigated the anti-inflammatory properties of this compound in a murine model of acute inflammation. Mice treated with this compound exhibited reduced levels of TNF-α and IL-6 compared to the control group. Histological analysis revealed decreased tissue damage, suggesting its therapeutic potential in inflammatory conditions.
Case Study: Neuroprotection
In vitro experiments conducted in 2022 assessed the neuroprotective effects of this compound on SH-SY5Y neuroblastoma cells exposed to hydrogen peroxide. The compound significantly reduced cell death and apoptosis markers, indicating its potential application in neuroprotection strategies.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
